![molecular formula C18H21IN2O2S B2943163 N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide CAS No. 866038-41-7](/img/structure/B2943163.png)
N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide, also known as SIB-1553A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of compounds related to N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide. For instance, the synthesis of methylbenzenesulfonamide CCR5 antagonists showcases the potential of similar structures in targeting human HIV-1 infection, suggesting an avenue for drug development against viral infections (Cheng De-ju, 2015).
Single-Crystal X-ray and Solid-State NMR Characterization
The detailed structural investigation of compounds like AND-1184, related to N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide, has been performed using single-crystal X-ray and solid-state NMR. Such studies are crucial for understanding the potential application of these compounds in treating conditions like dementia, underscoring the significance of precise structural characterization in pharmaceutical development (Tomasz Pawlak et al., 2021).
Quantum Chemical and Molecular Dynamic Simulation Studies
The piperidine derivatives, including compounds structurally similar to N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide, have been examined for their adsorption and corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This highlights the compound's relevance in materials science, particularly in corrosion protection (S. Kaya et al., 2016).
Electrophilic Cyanation in Synthesis
The use of related sulfonamide compounds in electrophilic cyanation for synthesizing various benzonitriles points to the compound's utility in organic chemistry and drug synthesis, showcasing its role in the construction of complex molecules (P. Anbarasan et al., 2011).
Radioiodination for Sigma-1 Receptor Ligands
Radioiodinated derivatives of benzyl-1-(3-iodobenzylsulfonyl)piperidine serve as sigma-1 receptor ligands, indicating the compound's potential in developing diagnostic and therapeutic agents in neurology and oncology (M. Sadeghzadeh et al., 2014).
Mechanism of Action
Target of Action
N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide is structurally similar to known opioids . The primary targets of opioids are the opioid receptors, which are a group of inhibitory G protein-coupled receptors with opioids as ligands .
Mode of Action
The compound likely interacts with its targets, the opioid receptors, in a similar manner to other opioids . Opioids bind to the opioid receptors and inhibit the release of neurotransmitters, leading to a decrease in the perception of pain .
Biochemical Pathways
Opioids generally affect the pain and reward pathways in the brain . They inhibit the release of neurotransmitters in these pathways, leading to analgesic effects and feelings of euphoria .
Pharmacokinetics
Opioids generally have good bioavailability and are metabolized in the liver . They are excreted through the kidneys .
Result of Action
The molecular and cellular effects of N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide are likely similar to those of other opioids. These effects include decreased perception of pain, sedation, and feelings of euphoria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound .
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O2S/c19-16-6-8-18(9-7-16)24(22,23)20-17-10-12-21(13-11-17)14-15-4-2-1-3-5-15/h1-9,17,20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOIFOPXJAWFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-4-piperidinyl)-4-iodobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.